methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a furan ring
Mechanism of Action
Target of Action
It is primarily used as a reagent or intermediate in organic synthesis reactions . In photochemical research, it can serve as a precursor compound for photosensitizers and fluorescent dyes .
Mode of Action
Its role as a reagent or intermediate in organic synthesis suggests that it likely interacts with other molecules to facilitate the formation of new compounds .
Pharmacokinetics
For instance, the compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.34 (iLOGP), indicating a moderate degree of lipophilicity .
Result of Action
Given its role as a reagent or intermediate in organic synthesis, it’s likely that its primary effect is the facilitation of chemical reactions leading to the formation of new compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can affect its distribution and availability in different environments . It is soluble in some organic solvents , which can influence its behavior in certain chemical reactions. Additionally, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2,5-dimethylfuran-3-ylmethylamine to form the corresponding amide. Finally, the amide is treated with methyl chloroformate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophenes.
Scientific Research Applications
Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Similar structure but lacks the furan ring.
Methyl 3-aminosulfonylthiophene-2-carboxylate: Similar structure with an amine group instead of a sulfamoyl group.
Uniqueness
Methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of both a furan ring and a sulfamoyl group, which can provide distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S2/c1-8-6-10(9(2)19-8)7-14-21(16,17)11-4-5-20-12(11)13(15)18-3/h4-6,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLLPSJMCUFKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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